N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes an imidazo[2,1-b]thiazole core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-3-5-10-20-18(23)11-15-13-25-19-21-17(12-22(15)19)14-6-8-16(9-7-14)24-4-2/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKKMBLNTHRNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Construction
The imidazo[2,1-b]thiazole ring system is typically synthesized via cyclocondensation of 2-aminothiazoles with α-haloketones or α-diketones. For example, 2-aminothiazole derivatives react with bromopyruvic acid to form the imidazo[2,1-b]thiazole backbone.
Synthetic Routes and Methodologies
Route 1: Sequential Cyclization and Cross-Coupling
Step 1: Synthesis of 6-Bromoimidazo[2,1-b]thiazole
2-Amino-5-bromothiazole reacts with ethyl bromopyruvate in ethanol under reflux to yield 6-bromoimidazo[2,1-b]thiazole-3-carboxylate (Yield: 68%).
Step 2: Suzuki-Miyaura Coupling
The bromide undergoes palladium-catalyzed coupling with 4-ethoxyphenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to install the 4-ethoxyphenyl group (Yield: 75%).
Step 3: Side Chain Introduction
Hydrolysis of the ester to the carboxylic acid (NaOH, EtOH/H₂O) followed by amidation with n-butylamine (EDC/HOBt, DMF) affords the final product (Yield: 82%).
Table 1: Reaction Conditions and Yields for Route 1
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethyl bromopyruvate, EtOH, reflux | 68 |
| 2 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 75 |
| 3 | EDC/HOBt, DMF | 82 |
Route 2: One-Pot Tandem Cyclization-Acylation
Step 1: Concurrent Cyclization and Acylation
A mixture of 2-amino-4-(4-ethoxyphenyl)thiazole, ethyl bromoacetate, and n-butylamine in acetonitrile undergoes microwave-assisted cyclization (120°C, 30 min), directly forming the acetamide side chain (Yield: 70%).
Advantages : Reduced purification steps; higher atom economy.
Limitations : Lower regioselectivity requires careful optimization.
Route 3: Late-Stage Functionalization
Step 1: Synthesis of Imidazo[2,1-b]thiazole-3-acetic Acid
2-Aminothiazole reacts with ethyl acetoacetate under acidic conditions (HCl, EtOH) to form imidazo[2,1-b]thiazole-3-acetic acid ethyl ester (Yield: 65%).
Step 2: Aryl Group Installation
Buchwald-Hartwig amination introduces the 4-ethoxyphenyl group via palladium catalysis (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) (Yield: 60%).
Step 3: Ester Hydrolysis and Amidation
The ester is hydrolyzed (LiOH, THF/H₂O) and coupled with n-butylamine (DCC, DMAP) to yield the target compound (Yield: 78%).
Critical Analysis of Methodologies
Yield and Efficiency
- Route 1 offers the highest cumulative yield (68% × 75% × 82% ≈ 42.1%) but involves three purification steps.
- Route 2 achieves 70% yield in one pot but struggles with scalability.
- Route 3 suffers from moderate yields in the amination step (60%), likely due to steric hindrance.
Spectroscopic Validation
- ¹H-NMR : Key signals include the ethoxy group (δ 1.35 ppm, triplet; δ 4.02 ppm, quartet) and acetamide NH (δ 6.24 ppm, broad).
- LC-MS : [M+H]⁺ at m/z 398.2 confirms molecular weight.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during imidazo[2,1-b]thiazole formation may yield regioisomers. Using bulky directing groups (e.g., tert-butyl) improves selectivity.
Coupling Reactions
Suzuki-Miyaura coupling efficiency depends on boronic acid purity. Pre-purification via recrystallization (hexane/EtOAc) enhances yields.
Green Chemistry Considerations
Replacing DMF with cyclopentyl methyl ether (CPME) in amidation reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[2,1-b]thiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide exhibit promising anticancer properties. For instance, derivatives of thiazole and imidazole structures have been synthesized and evaluated for their efficacy against various cancer cell lines. Research shows that certain derivatives demonstrate significant cytotoxicity against human breast adenocarcinoma (MCF7) and colorectal carcinoma (HCT116) cells, suggesting a potential role in cancer therapy .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Similar thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism of action often involves the inhibition of vital bacterial enzymes or interference with cell wall synthesis, making these compounds valuable in the fight against antibiotic-resistant pathogens .
Mechanistic Insights
2.1 Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies provide insights into the compound's affinity for specific receptors involved in cancer progression and microbial resistance mechanisms .
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the thiazole and imidazole rings significantly affect biological activity, which can be exploited to enhance efficacy and reduce toxicity .
Case Studies
Mechanism of Action
The mechanism of action of N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: Known for its cytotoxic activity against cancer cell lines.
Benzo[d]-imidazo[2,1-b]thiazole derivatives: Explored for their antimycobacterial activity.
Uniqueness
N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is unique due to its specific structural features, such as the presence of the N-butyl and 4-ethoxyphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound belonging to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 342.46 g/mol |
Antimicrobial Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, a study found that certain thiazole derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria at low concentrations (IC values ranging from 10 to 50 µM) .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. A notable case study involved the evaluation of similar imidazo derivatives against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These studies reported that certain derivatives inhibited cell proliferation with IC values ranging from 20 to 100 µM . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds in this class have demonstrated anti-inflammatory effects. Research has indicated that imidazo derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. One study reported a significant reduction in inflammation markers in animal models treated with related thiazole compounds .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. For example, some imidazo derivatives have been shown to inhibit key enzymes in the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression .
Case Study 1: Anticancer Activity
A series of experiments evaluated the anticancer effects of imidazo derivatives on various cancer cell lines. The results indicated that N-butyl derivatives exhibited cytotoxicity with an IC value of approximately 30 µM against MCF-7 cells. The study concluded that these compounds could serve as potential leads for further development in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers tested several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific substitutions on the thiazole ring enhanced antibacterial activity significantly compared to standard antibiotics .
Q & A
Q. What synthetic methodologies are commonly employed to prepare imidazo[2,1-b]thiazole acetamide derivatives, and how are intermediates characterized?
Synthesis typically involves multi-step reactions starting with the formation of the imidazo[2,1-b]thiazole core. For example:
- Hydrazide intermediate preparation : Reacting ethyl esters (e.g., ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetate) with hydrazine hydrate yields acetohydrazide intermediates, which are critical for subsequent derivatization .
- Condensation reactions : The hydrazide intermediate is reacted with substituted isothiocyanates or aromatic aldehydes under reflux in ethanol to form thiosemicarbazides or arylidenehydrazides, respectively. Reaction conditions (e.g., 3 hours at 80°C) and purification via recrystallization are standard .
- Characterization : IR spectroscopy confirms functional groups (e.g., C=O, NH stretches), while NMR and NMR validate regiochemistry and substituent positions. Mass spectrometry and elemental analysis ensure purity .
Q. What standardized assays are used for preliminary cytotoxicity screening of imidazo[2,1-b]thiazole derivatives?
- Primary screening : The National Cancer Institute’s (NCI) 3-cell line panel (e.g., leukemia, lung, breast cancer) at a single dose (10 µM) identifies hit compounds. Active candidates (e.g., logGI < -8.00) advance to full 60-cell line profiling .
- Dose-response assays : IC values are determined using cell viability assays (e.g., MTT) against specific lines like MDA-MB-231 (breast) and HepG2 (liver). Sorafenib is often used as a reference inhibitor .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of imidazo[2,1-b]thiazole acetamides for selective cytotoxicity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., 4-Cl, 4-Br) on the phenyl ring enhances activity. For example, 5l (4-Cl derivative) showed IC = 1.4 µM against MDA-MB-231, 16-fold more potent than sorafenib .
- Heterocyclic modifications : Replacing the N-butyl group with pyridinyl or morpholinyl moieties improves solubility and VEGFR2 inhibition (e.g., 5a: 3.76% inhibition at 20 µM) .
- Selectivity profiling : Compounds with higher selectivity for triple-negative breast cancer (TNBC) over hepatic lines (e.g., HepG2 IC = 22.6 µM vs. MDA-MB-231 IC = 1.4 µM) suggest tissue-specific uptake or target expression differences .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Assay condition standardization : Variations in enzyme sources (e.g., aldose reductase from rat kidneys vs. recombinant human enzymes) can lead to conflicting inhibition rates. Standardizing substrate concentrations (e.g., NADPH levels in UV-spectrophotometric assays) improves reproducibility .
- Orthogonal validation : For antimycobacterial activity, combining microplate Alamar Blue (MABA) and broth microdilution assays reduces false positives. Compound 11 showed 16% inhibition in MABA but required MIC validation (>6.25 µg/mL) .
- Molecular docking : Discrepancies in cytotoxicity may arise from differential binding to off-target kinases. Docking studies (e.g., VEGFR2 or acetylcholinesterase active sites) clarify mechanism-driven selectivity .
Q. How are advanced biophysical techniques applied to elucidate the mechanism of enzyme inhibition?
- Kinetic assays : Aldose reductase inhibition is quantified via UV-1700 spectrophotometry by tracking NADPH depletion at 340 nm. IC values correlate with hydrazine carbothioamide substituents (e.g., 37a: 25.41% inhibition) .
- X-ray crystallography : Structural analogs (e.g., 2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide) are co-crystallized with target enzymes to identify hydrogen-bonding interactions with catalytic residues (e.g., Tyr48, His110 in aldose reductase) .
Q. What strategies improve the pharmacokinetic (PK) profile of imidazo[2,1-b]thiazole derivatives for in vivo studies?
- Prodrug design : Esterification of carboxylic acid groups (e.g., ethyl ester prodrugs) enhances oral bioavailability. Hydrolysis in vivo regenerates the active form .
- PEGylation : Using polyethylene glycol (PEG) as a solvent or conjugate improves aqueous solubility. Ethanol-PEG-600 systems facilitate eco-friendly synthesis and direct product precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
